molecular formula C26H28N2O3 B14273391 (E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene CAS No. 138234-89-6

(E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene

Cat. No.: B14273391
CAS No.: 138234-89-6
M. Wt: 416.5 g/mol
InChI Key: JFOKTVRCRNKFND-UHFFFAOYSA-N
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Description

(E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene is a complex organic compound characterized by its unique structure, which includes an ethenylphenoxy group, a pentyl chain, and a methoxyphenyl diazene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene typically involves multiple steps. One common approach is the reaction of 4-ethenylphenol with 5-bromopentanol to form 5-(4-ethenylphenoxy)pentanol. This intermediate is then reacted with 4-methoxyphenylhydrazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diazene group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethenylphenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers are exploring its potential as a therapeutic agent for various diseases.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene include:

  • (E)-1-(4-{[5-(4-Vinylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene
  • (E)-1-(4-{[5-(4-Phenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene
  • (E)-1-(4-{[5-(4-Methylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups The presence of the ethenylphenoxy group, pentyl chain, and methoxyphenyl diazene moiety provides unique chemical and biological properties

Properties

CAS No.

138234-89-6

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

[4-[5-(4-ethenylphenoxy)pentoxy]phenyl]-(4-methoxyphenyl)diazene

InChI

InChI=1S/C26H28N2O3/c1-3-21-7-13-25(14-8-21)30-19-5-4-6-20-31-26-17-11-23(12-18-26)28-27-22-9-15-24(29-2)16-10-22/h3,7-18H,1,4-6,19-20H2,2H3

InChI Key

JFOKTVRCRNKFND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C=C

Origin of Product

United States

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